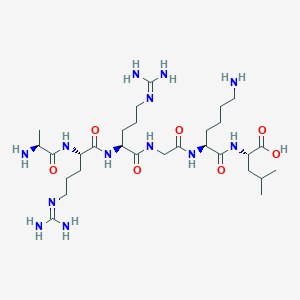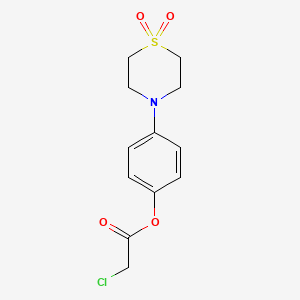![molecular formula C12H13NO3S B12578264 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 301224-72-6](/img/structure/B12578264.png)
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- involves several steps. One common method includes the use of transition metal catalysis and cascade cyclization reactions. For instance, the synthesis might involve the reaction of aldehydes and amines catalyzed by palladium or the use of nickel-catalyzed reactions of acetamide with isocyanide .
Industrial Production Methods: Industrial production methods for this compound often focus on scalable and practical synthetic routes. For example, the synthesis of similar compounds like 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one involves a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, triflic acid, and various transition metal catalysts such as palladium and nickel. The conditions for these reactions can vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aldehydes and amines catalyzed by palladium can lead to the formation of complex lactam structures .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate in drug development and organic synthesis. In biology and medicine, it is used in the synthesis of biologically active molecules and drugs. Industrially, it is employed in the production of various chemical compounds and materials .
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug development, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- include other γ-lactam compounds such as 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one and 3-ethyl-4-methyl-3-pyrrolin-2-one .
Uniqueness: The uniqueness of 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- lies in its specific structure and the presence of the sulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
301224-72-6 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
4-methyl-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H13NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
UHBDAPORLQLSRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)



![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)





